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Compound of Interest

Compound Name: p-Coumaraldehyde

Cat. No.: B1217632

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative structural analysis of p-Coumaraldehyde and two
other prominent natural cinnamaldehydes: coniferaldehyde and sinapaldehyde. These
compounds, all derivatives of cinnamaldehyde, are key intermediates in the biosynthesis of
lignin and other phenylpropanoids in plants.[1][2] Beyond their botanical significance, they have
garnered considerable interest for their diverse biological activities, including antioxidant, anti-
inflammatory, and anticancer properties.[3] This analysis focuses on their structural nuances,
supported by experimental data, to provide a comprehensive resource for researchers in
medicinal chemistry, natural product chemistry, and drug development.

Molecular Structure and Physicochemical
Properties

The core structure of these compounds is a phenylpropanoid backbone, specifically a
cinnamaldehyde scaffold. Their structural diversity arises from the substitution pattern on the
phenyl ring. p-Coumaraldehyde possesses a single hydroxyl group at the para position (C4).
Coniferaldehyde is characterized by a hydroxyl group at C4 and a methoxy group at C3.[1][4]
Sinapaldehyde features a hydroxyl group at C4 and two methoxy groups at C3 and C5.[2][5]
These substitutions significantly influence their electronic properties, polarity, and ultimately,
their biological activity.
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Property p-Coumaraldehyde Coniferaldehyde Sinapaldehyde
(2E)-3-(4- (2E)-3-(4-hydroxy-3- (2E)-3-(4-hydroxy-3,5-

IUPAC Name hydroxyphenyl)prop-2-  methoxyphenyl)prop- dimethoxyphenyl)prop
enal 2-enal -2-enal

Molecular Formula CoHsO2[6] C10H1003][1] C11H1204][5]

Molecular Weight 148.16 g/mol [6] 178.18 g/mol [4] 208.21 g/mol [5]

Melting Point 140 °C[7] 80 °C[1] 104-106 °C[2]

Appearance Neat[8] Pale yellow solid[9] Crystalline solid

Spectroscopic Analysis

Spectroscopic techniques are fundamental to elucidating the detailed structural features of
these cinnamaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy provide precise information about the chemical environment of
each proton and carbon atom in the molecule. The chemical shifts are influenced by the
electron-donating or -withdrawing nature of the substituents on the aromatic ring.

Table 2: Comparative H NMR Spectroscopic Data (DMSO-ds, 500 MHZz)
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p-Coumaraldehyde

Coniferaldehyde (9,

Sinapaldehyde (9,

Proton
(9, ppm)[10] ppm)[11] ppm)
H-7 (Aldehyde) 9.58 9.61 9.60
H-8 6.66 6.79 6.82
H-9 7.61 7.59 7.59
H-2, H-6 7.61 H-2: 7.35, H-6: 7.15 7.07
H-3, H-5 6.84 H-5: 6.89
OCHs 3.84 3.82
OH ~9.9 (broad) ~9.5 (broad) ~8.7 (broad)

Table 3: Comparative 3C NMR Spectroscopic Data (DMSO-ds, 125 MHz)

p-Coumaraldehyde

Coniferaldehyde (9,

Sinapaldehyde (9,

Carbon

(9, ppm)[10] ppm)[11] ppm)
C-7 (Aldehyde) 194.0 194.2 194.4
C-8 125.4 126.0 126.2
C-9 153.7 154.1 154.5
C-1 125.2 125.8 125.9
C-2,C-6 131.0 C-2:116.1, C-6: 124.0 107.4
C-3,C-5 116.0 C-3:148.3,C-5:111.0 1485
C-4 160.6 150.0 139.6
OCHs 55.8 56.2

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key

vibrational frequencies for these cinnamaldehydes are associated with the hydroxyl, aldehyde,

alkene, and aromatic moieties.
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Table 4: Comparative FT-IR Spectroscopic Data (KBr, cm™1)

Functional Group p-Coumaraldehyde

Coniferaldehyde[9] Sinapaldehyde

O-H stretch (phenolic)  ~3400 (broad)

~3450 (broad)

~3400 (broad)

C-H stretch
~2850, ~2750 ~2840, ~2740 ~2850, ~2750
(aldehyde)
C=0 stretch
_ ~1670 ~1660 ~1665
(conjugated aldehyde)
C=C stretch (alkene) ~1600 ~1590 ~1585
C=C stretch
] ~1510, ~1450 ~1515, ~1460 ~1510, ~1455
(aromatic)
C-O stretch (phenol) ~1260 ~1270 ~1250
C-O stretch (ether) ~1150, ~1030 ~1130, ~1020

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated

1i-system of the molecules. The wavelength of maximum absorbance (Amax) is indicative of the

extent of conjugation.

Table 5: Comparative UV-Vis Spectroscopic Data

Compound Amax (nm) Solvent

p-Coumaraldehyde ~330 Methanol
Coniferaldehyde ~340[12] Methanol
Sinapaldehyde ~345 Methanol

Crystallographic Data

While comprehensive crystallographic data for all three compounds is not readily available,

some structural parameters for sinapaldehyde have been reported. This data provides valuable
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insights into the bond lengths and angles of the core structure.

Table 6: Selected Bond Lengths and Angles for Sinapaldehyde[13]

Bond/Angle Value
C7-Cs bond length 1.47 A
Cs-Co bond length 1.34 A
Co=0 bond length 1.23 A
C-O (methoxy) bond length ~1.36 A
C-0O-C (methoxy) bond angle ~117°

Experimental Protocols
NMR Spectroscopy

Protocol for 1H and 3C NMR Analysis:

o Sample Preparation: Dissolve 5-10 mg of the purified cinnamaldehyde derivative in
approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-ds). Tetramethylsilane (TMS)
is used as an internal standard (0 ppm).

e Instrumentation: Acquire spectra on a 500 MHz NMR spectrometer.
e 'H NMR Acquisition:

o Pulse sequence: zg30

o Number of scans: 16-64

o Spectral width: -2 to 12 ppm

o Temperature: 298 K

e 13C NMR Acquisition:
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[e]

Pulse sequence: zgpg30

Number of scans: 1024-4096

(¢]

[¢]

Spectral width: -10 to 220 ppm

[¢]

Temperature: 298 K

o Data Processing: Process the raw data using appropriate NMR software. This includes
Fourier transformation, phase correction, baseline correction, and referencing to the TMS
signal.

High-Performance Liquid Chromatography (HPLC)

Protocol for HPLC Analysis:[14][15][16]

e Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 250
mm x 4.6 mm, 5 um particle size), a UV-Vis detector, and a gradient pump.

» Mobile Phase:
o Solvent A: 0.1% Formic acid in water
o Solvent B: Acetonitrile

e Gradient Elution:

0-5 min: 10% B

o

[¢]

5-20 min: Linear gradient to 50% B

20-25 min: Hold at 50% B

[¢]

[e]

25-30 min: Linear gradient to 10% B

30-35 min: Hold at 10% B

o

e Flow Rate: 1.0 mL/min
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» Detection Wavelength: 320 nm

o Sample Preparation: Prepare standard solutions of each cinnamaldehyde in methanol (1
mg/mL). For plant extracts, perform a solid-phase extraction to enrich the phenolic fraction
before dissolving in methanol.

e Analysis: Inject 10 pL of the sample. Identify and quantify the compounds by comparing their
retention times and peak areas with those of the standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol for GC-MS Analysis:[17][18]

Instrumentation: A GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm,
0.25 um film thickness) and an electron ionization (EI) source.

Carrier Gas: Helium at a constant flow of 1 mL/min.

Injector Temperature: 250 °C

Oven Temperature Program:

o Initial temperature: 60 °C, hold for 2 min

o Ramp: 10 °C/min to 280 °C

o Hold: 5 min at 280 °C

e MS Parameters:

o lonization mode: EI (70 eV)

o Mass range: 40-550 amu

o Sample Preparation: Prepare dilute solutions (100 pg/mL) of the cinnamaldehydes in
dichloromethane. For essential oil samples, a 1:100 dilution in dichloromethane is typically
appropriate.
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e Analysis: Inject 1 pL of the sample. Identify compounds based on their retention times and by
comparing their mass spectra with a reference library (e.g., NIST).

Signaling Pathways and Biological Activity

These cinnamaldehydes modulate various signaling pathways, contributing to their observed
biological effects. Coniferaldehyde, in particular, has been shown to exert anti-inflammatory
and antioxidant effects through multiple pathways.

Workflow for Comparative Structural Analysis
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Caption: Workflow for the comparative structural analysis of cinnamaldehydes.
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Signaling Pathways Modulated by Coniferaldehyde

Coniferaldehyde has been demonstrated to inhibit inflammatory responses by modulating key
signaling cascades. For instance, it can suppress the activation of NF-kB, a central regulator of
inflammation, by targeting upstream kinases such as TAK1 and MAPKSs.[3] Additionally, it
activates the Nrf2 antioxidant response element pathway, leading to the upregulation of
cytoprotective genes like heme oxygenase-1 (HO-1).[3]
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Caption: Simplified signaling pathways modulated by coniferaldehyde.

Conclusion

This guide provides a foundational comparative analysis of p-coumaraldehyde,
coniferaldehyde, and sinapaldehyde. The presented data highlights the subtle yet significant
structural differences imparted by the varied substitution patterns on the phenyl ring. These
differences are clearly reflected in their spectroscopic properties and are anticipated to be a
key determinant of their distinct biological activities. The provided experimental protocols offer
a starting point for researchers to conduct their own comparative studies. Further research,
particularly in obtaining detailed crystallographic data for p-coumaraldehyde and
coniferaldehyde, will be invaluable in refining our understanding of the structure-activity
relationships of these important natural compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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